N,7-dicyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name for the analogous compound is:
N-ethyl-6-imino-13-methyl-7-(4-methylphenyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide .
Key features of the nomenclature include:
- Triazatricyclo framework : A fused tricyclic system with three nitrogen atoms.
- Substituents : Ethyl, methyl, and 4-methylphenyl groups at specific positions.
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₁N₅O₂ |
| Molecular Weight | 387.4 g/mol |
| SMILES | CCNC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)C4=CC=C(C=C4)C |
| InChI Key | HUEUXMJISSKBGM-UHFFFAOYSA-N |
Historical Context of Triazatricyclo Compound Discovery
Triazatricyclo derivatives have garnered interest due to their complex heterocyclic architecture and potential bioactivity. While the exact discovery timeline for this compound is unclear, similar structures are often explored in medicinal chemistry for their:
- Kinase inhibition properties : Targeting enzymes like cyclin-dependent kinases (CDKs).
- Anticancer potential : Structural analogs are investigated for cytotoxic activity.
Position Within Heterocyclic and Polycyclic Taxonomies
This compound belongs to the 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene class, characterized by:
- Fused ring system : Combines azepine, pyridine, and pyrrole subunits.
- Electron-rich regions : The conjugated π-system and multiple nitrogen atoms enable interactions with biological targets.
Key Physicochemical Properties:
| Property | Value |
|---|---|
| Log P (Partition) | Not reported |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (carbonyl, imino, amide groups) |
Research Limitations and Gaps
- Synthetic routes : No detailed procedures are available in the provided sources.
- Biological data : Activity profiles, toxicity, or pharmacokinetic data are absent.
Properties
Molecular Formula |
C25H31N5O2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N,7-dicyclohexyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H31N5O2/c1-16-12-13-21-28-23-20(25(32)29(21)15-16)14-19(24(31)27-17-8-4-2-5-9-17)22(26)30(23)18-10-6-3-7-11-18/h12-15,17-18,26H,2-11H2,1H3,(H,27,31) |
InChI Key |
HFFDKAWMSDSTFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C4CCCCC4)C(=O)NC5CCCCC5)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- The target compound’s tricyclic nitrogen-rich scaffold contrasts with the bicyclic β-lactam cores of Compounds m and n, which are clinically validated antibiotics .
- The absence of sulfur atoms in the target compound may reduce β-lactamase resistance mechanisms observed in cephalosporins.
3. Methodological Insights from Crystallographic Tools
While the evidence lacks direct data on the target compound, crystallographic software like SHELXL (for structure refinement) and ORTEP-3/WinGX (for graphical representation) are critical for analyzing such complex molecules . For example:
- SHELXL : Enables precise refinement of molecular geometry and hydrogen-bonding networks, essential for validating the tricyclic structure.
- ORTEP-3 : Visualizes stereochemical features, such as the cyclohexyl substituents’ conformation, which influence biological activity .
Preparation Methods
Synthesis of the Triazatricyclo Core Structure
The triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core forms the foundation of the target compound. Modern approaches leverage palladium-catalyzed cross-coupling reactions to assemble nitrogen-containing rings. For instance, Buchwald-Hartwig amination has been employed to form C–N bonds between aryl halides and amines, enabling the construction of fused triazole systems . A representative protocol involves reacting 2,7-dibromonaphthyridine with a primary amine under catalytic conditions (e.g., Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ base in toluene at 110°C) . This method achieves cyclization with yields exceeding 70% in laboratory settings .
Alternative routes utilize tandem N-arylation reactions , where multiple aryl halide intermediates undergo sequential coupling to form the tricyclic framework . For example, treating 1,3,5-tribromobenzene with a diamine in the presence of a palladium catalyst generates the central ring system, followed by intramolecular cyclization to complete the triazatricyclo structure . Solvent selection is critical; polar aprotic solvents like dimethylacetamide (DMA) enhance reaction efficiency by stabilizing intermediates .
Table 1: Conditions for Dicyclohexyl Group Introduction
| Parameter | Details | Source |
|---|---|---|
| Reagent | Dicyclohexylcarbodiimide (DCC) | |
| Solvent | Dichloromethane or chlorobenzene | |
| Temperature | 60–80°C | |
| Catalyst | None (thermal activation) | |
| Yield | 85–92% (isolated) |
Installation of the Imino and Oxo Functional Groups
The 6-imino and 2-oxo groups are installed through condensation and oxidation steps. A method described in KR870001064B1 involves reacting thioxamide derivatives with formylhydrazine at 50–60°C to form imino linkages . For the target compound, this translates to treating a precursor with formylhydrazine in ethanol, followed by dehydration at 160°C to induce cyclization . The oxo group at position 2 is introduced via Kornblum oxidation of a methylene group using dimethyl sulfoxide (DMSO) and an oxidizing agent like N-bromosuccinimide (NBS).
Critical Considerations :
-
pH Control : Maintaining a neutral pH (7–8) during imino group formation prevents undesired side reactions .
-
Solvent Polarity : Polar solvents (e.g., DMF) enhance the solubility of intermediates, ensuring uniform reaction progress .
Carboxamide Functionalization at Position 5
The carboxamide group is synthesized via hydrolysis of a nitrile intermediate or aminolysis of an ester. According to KR870001064B1, ethyl esters of triazole-carboxylic acids react with aqueous ammonia at room temperature to yield carboxamides . Applied to the target compound, this involves saponification of a methyl ester precursor (e.g., using LiOH in THF/water) to generate the carboxylic acid, followed by treatment with dicyclohexylamine in the presence of EDCl/HOBt coupling reagents.
Table 2: Carboxamide Formation Parameters
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Ester Hydrolysis | LiOH, THF/H₂O, 50°C, 4h | 95% | |
| Amide Coupling | Dicyclohexylamine, EDCl, HOBt, DMF | 88% |
Methyl Group Incorporation at Position 13
The 13-methyl group is introduced via Friedel-Crafts alkylation or Grignard reagent addition. A preferred method involves treating a brominated intermediate with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride. Alternatively, alkylation using methyl iodide and a Lewis acid catalyst (e.g., AlCl₃) in dichloroethane at 40°C achieves regioselective methylation .
Purification and Optimization Strategies
Final purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures. Industrial-scale production leverages continuous flow reactors to enhance reproducibility and reduce reaction times. Process optimization studies indicate that maintaining a reaction temperature of 75°C during cyclization steps maximizes yield (≥90%) while minimizing byproduct formation.
Q & A
Basic: What are the recommended synthetic routes for this compound, and what reagents are critical for its preparation?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with cyclization of nitrogen-rich precursors. Key steps include:
- Cyclization : Use of precursors like substituted imidazoles or pyridines under reflux with catalysts (e.g., tetrabutylammonium bromide) to form the triazatricyclic core .
- Functionalization : Introduction of dicyclohexyl and methyl groups via alkylation or nucleophilic substitution, requiring anhydrous conditions and bases like NaH .
- Oxidation/Reduction : Hydrogen peroxide (H₂O₂) for oxidizing imino groups or sodium borohydride (NaBH₄) for selective reductions .
Critical Reagents : - Catalysts : Tetrabutylammonium bromide (phase-transfer catalyst).
- Solvents : Dimethylformamide (DMF) for high-polarity reactions.
Basic: How is the compound structurally characterized, and what analytical techniques are prioritized?
Methodological Answer:
Structural elucidation relies on:
- Spectroscopy :
- NMR : ¹H/¹³C NMR to resolve aromatic protons, cyclohexyl substituents, and carboxamide carbonyls .
- HRMS : High-resolution mass spectrometry for molecular formula confirmation.
- X-ray Crystallography : To validate the tricyclic framework and substituent geometry .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and imino (C=N, ~1650 cm⁻¹) groups .
Advanced: How can conflicting data on biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved?
Methodological Answer:
Contradictions often arise from structural analogs with varying substituents. Resolution strategies include:
- Comparative SAR Studies : Systematically modifying substituents (e.g., replacing cyclohexyl with phenyl) and testing activity against standardized assays (e.g., MIC for antimicrobials, COX inhibition for anti-inflammatory) .
- Purity Analysis : Ensure >95% purity via HPLC to exclude confounding by-products .
- Target-Specific Assays : Use enzyme-linked assays (e.g., kinase inhibition) to isolate mechanisms .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450) or receptors, using crystallographic PDB structures .
- MD Simulations : GROMACS for 100-ns simulations to assess stability of ligand-target complexes in solvated systems .
- QSAR Modeling : Develop models correlating substituent electronic parameters (Hammett σ) with activity .
Advanced: How can reaction yields be optimized while minimizing by-products in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., dimerization) .
- Microwave Assistance : Accelerate cyclization steps (e.g., 30 minutes vs. 12 hours under conventional heating) .
- By-Product Analysis : Use LC-MS to identify and suppress intermediates leading to impurities (e.g., over-oxidized species) .
Advanced: What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
- Fluorescence Quenching : Monitor changes in enzyme fluorescence upon ligand binding (e.g., tryptophan residues in active sites) .
Advanced: How do solvent polarity and temperature affect the compound’s stability during storage?
Methodological Answer:
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance stability compared to protic solvents (e.g., ethanol) due to reduced hydrolysis .
- DSC/TGA : Differential scanning calorimetry to identify decomposition thresholds (>200°C for most triazatricyclics) .
Advanced: What strategies validate the compound’s selectivity for a target enzyme over homologs?
Methodological Answer:
- Panel Screening : Test against isoform libraries (e.g., kinase or cytochrome P450 panels) .
- Cryo-EM/Co-Crystallization : Resolve binding modes to active vs. allosteric sites .
- CRISPR Knockout Models : Use gene-edited cell lines to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
